Calcon

Übersicht

Beschreibung

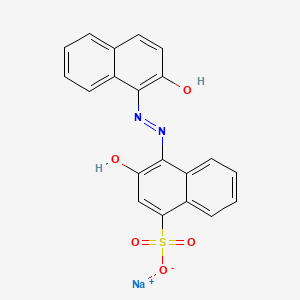

Calcon, also known as 2-Hydroxy-1-(2-hydroxy-1-naphthylazo)naphthalene-4-sulfonic acid sodium salt, is a metal indicator . It is used in various applications, including as a reagent in laboratory chemicals .

Molecular Structure Analysis

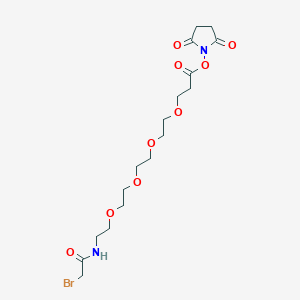

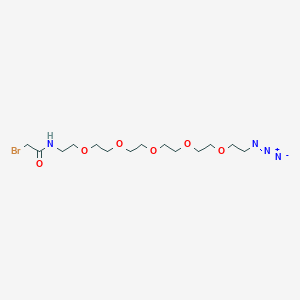

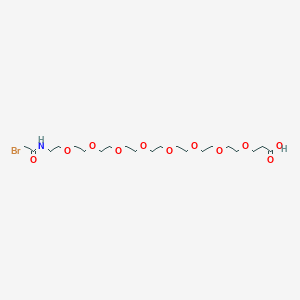

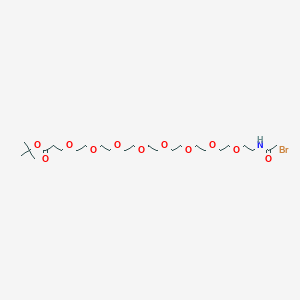

Calcon has a molar mass of 416.39 g/mol and its Hill Formula is C₂₀H₁₃N₂NaO₅S . Its exact mass is 416.04 . The structure of Calcon includes two aromatic rings and an electrophilic α, β-unsaturated carbonyl system .Chemical Reactions Analysis

Calcon is used in complexometric titrations, a type of titration based on the formation of a slightly dissociated complex ion. In the case of Calcon, it is used in the titrimetric procedure for determining the concentration of calcium in the blood serum .Physical And Chemical Properties Analysis

Calcon is generally a crystalline solid and can possess different colors including yellow, orange, and brown . It has a pH value of 9.4 (10 g/l, H₂O, 25 °C) and a bulk density of 530 kg/m3 .Wissenschaftliche Forschungsanwendungen

Wastewater Treatment

Calcon, an azo dye, is used in studies related to wastewater treatment. The degradation of Calcon in an aqueous medium by low-frequency ultrasound was carried out by studying the effect of different parameters on pollutant elimination such as the applied ultrasonic power, sonication time, initial pH of the irradiated solution, colorant concentration, and the sonotrode immersion depth of the ultrasonic processor . The results indicated that the best removal efficiencies of the azo compound were achieved with acoustic powers ranging from 90 to 100 W, acidic pH, lower dye concentration (5 mg/L), and a sonotrode immersion depth of 5 cm .

Green Hydrogen Production

In a study, the production of green hydrogen gas (H2) in the cathodic compartment, in concomitance with the electrochemical oxidation (EO) of an aqueous solution containing Calcon dye at the anodic compartment, was studied in a PEM-type electrochemical cell driven by a photovoltaic (PV) energy source . The results showed that the EO of the Calcon dye after 180 min of electrolysis time by applying 30 mA cm−2 reached up to 90% of degradation and 57% of TOC removal .

Photovoltaic Electrochemical Degradation

Calcon dye is used in studies related to photovoltaic electrochemically driven degradation. The degradation of Calcon dye with simultaneous green hydrogen production was studied in a PEM-type electrochemical cell driven by a photovoltaic energy source . The results of the analysis by UV-vis spectroscopy and total organic carbon (TOC) clearly showed that the electrochemical oxidation (EO) of the Calcon dye reached up to 90% of degradation and 57% of TOC removal .

Dye Degradation Mechanism Study

Calcon dye is used in studies to understand the mechanism of dye degradation. High-performance liquid chromatography Mass spectroscopy (LC/MS) analysis was used to propose and discuss a possible mechanism of Calcon dye degradation .

Environmental Impact Study

Calcon dye is used in environmental impact studies. The degradation of Calcon dye in an aqueous medium by low-frequency ultrasound was carried out to understand the environmental impact of such dyes .

Industrial Waste Management

Calcon dye is used in studies related to industrial waste management. The degradation of Calcon dye in an aqueous medium by low-frequency ultrasound was carried out to understand the impact of such dyes in industrial waste .

Safety and Hazards

Wirkmechanismus

Target of Action

Calcon, also known as Mordant Black 17, is primarily used as a biochemical indicator . It is employed to identify nitrite ions present in aqueous solutions .

Mode of Action

Calcon’s mode of action involves its interaction with calcium ions . It is known to neutralize gastric acid rapidly and effectively. It may adversely activate ca dependent processes, leading to secretion of gastric and hydrochloric acid .

Biochemical Pathways

The biochemical pathways affected by Calcon are primarily related to calcium signal transduction . This process involves the interactions between calcium ions and numerous proteins to mediate communication between cells. Calmodulin, a calcium-modulated protein, plays a vital role in this process .

Result of Action

The result of Calcon’s action is the identification of nitrite ions in aqueous solutions . It also serves as an optical sensor for gauging acidic substances within water . In the field of wastewater treatment, Calcon aids in the elimination of nitrate and nitrite ions .

Action Environment

The action environment of Calcon is typically aqueous solutions where it functions as a dye to identify nitrite ions . Environmental factors such as pH and the presence of other ions could potentially influence Calcon’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h1-11,23-24H,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWICJYATMSSSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5410-93-5 (zinc salt) | |

| Record name | Calcon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0062503 | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [Acros Organics MSDS] | |

| Record name | Calcon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcon | |

CAS RN |

2538-85-4 | |

| Record name | Calcon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-hydroxy-4-(2-hydroxy-1-naphthylazo)-1-naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.